Cas no 92599-77-4 (2,3-Diacetoxy-N-benzyloxycarbonylpiperidine)

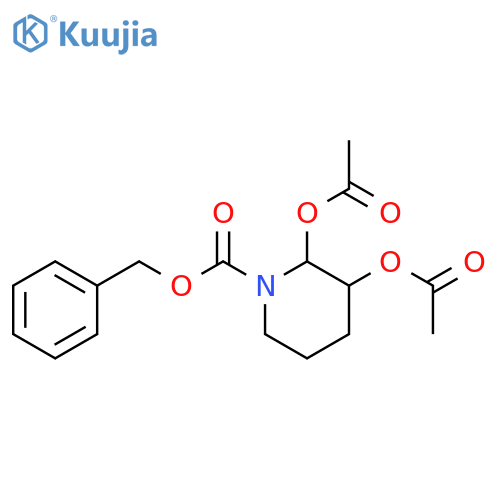

92599-77-4 structure

商品名:2,3-Diacetoxy-N-benzyloxycarbonylpiperidine

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylicacid, 2,3-bis(acetyloxy)-, phenylmethyl ester

- 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine

- 2,3-Bis(acetyloxy)-1-piperidinecarboxylic Acid Phenylmethyl Ester

- benzyl 2,3-diacetyloxypiperidine-1-carboxylate

- 2,3,5,6-TETRACB UNLABELED

- benzyl 2,3-diacetoxy-1-piperidinecarboxylate

- SCHEMBL6661650

- FT-0666317

- DTXSID10465964

- 92599-77-4

-

- インチ: InChI=1S/C17H21NO6/c1-12(19)23-15-9-6-10-18(16(15)24-13(2)20)17(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-11H2,1-2H3

- InChIKey: CEEWHAMHKUWUMK-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1CCCN(C1OC(=O)C)C(=O)OCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 335.13700

- どういたいしつりょう: 335.13688739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 460

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 441.6±45.0 °C at 760 mmHg

- フラッシュポイント: 220.9±28.7 °C

- 屈折率: 1.546

- PSA: 82.14000

- LogP: 2.17780

- じょうきあつ: 0.0±1.1 mmHg at 25°C

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D307050-100mg |

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |

92599-77-4 | 100mg |

$ 161.00 | 2023-04-17 | ||

| TRC | D307050-500mg |

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |

92599-77-4 | 500mg |

$ 701.00 | 2023-04-17 | ||

| TRC | D307050-1g |

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |

92599-77-4 | 1g |

$ 1269.00 | 2023-04-17 | ||

| TRC | D307050-50mg |

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |

92599-77-4 | 50mg |

$ 110.00 | 2023-04-17 | ||

| TRC | D307050-250mg |

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine |

92599-77-4 | 250mg |

$ 362.00 | 2023-04-17 |

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

4. Book reviews

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

92599-77-4 (2,3-Diacetoxy-N-benzyloxycarbonylpiperidine) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 4964-69-6(5-Chloroquinaldine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量